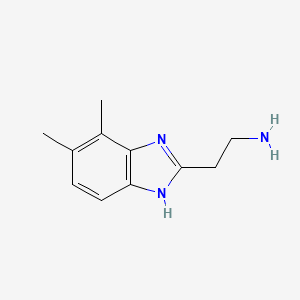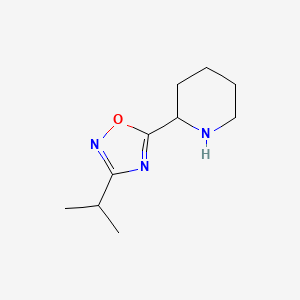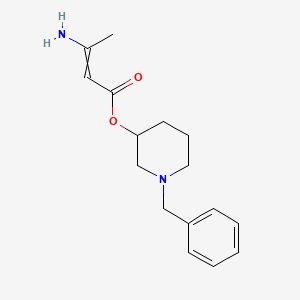
2-Amino-2-methyladamantane
Overview
Description
2-Amino-2-methyladamantane is a derivative of adamantane, a tricyclic cage compound with the molecular formula C11H19N. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that adamantane derivatives, such as amantadine, rimantadine, and memantine, are used in pharmaceuticals and exhibit antiviral, anti-parkinsonian, or anti-alzheimer properties . Therefore, it is plausible that 2-Amino-2-methyladamantane may interact with similar targets.
Mode of Action
It is known that adamantane moieties can be introduced on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . This process involves amidation under Schotten–Baumann conditions and reduction with BH3·THF .
Biochemical Pathways
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolised, and excreted by the body . The ADME properties are affected by physicochemical properties of the drug, and other properties such as human behavior (e.g. food and drug intake) and genetics .
Result of Action
It is known that the introduction of adamantane moieties on diamondoids can lead to the formation of nanodiamonds .
Action Environment
It is known that the volatility measurements of laboratory-generated amp nitrate nanoparticles gave δvaph = 80 ± 16 kj mol−1 and an estimated vapor pressure of (13 ± 03) × 10−5 Pa at 298 K .
Biochemical Analysis
Biochemical Properties
It is known that the compound’s structural properties have been studied with the perspective of transformation into nanodiamonds . The compound’s bulkiness and steric strain have been observed to affect the out-of-planarity of amide bonds and the kinetics and thermodynamics of amide bond rotation .
Cellular Effects
It is known that the compound’s structural properties have potential implications for its interactions with cellular components .
Molecular Mechanism
It is known that the compound’s structural properties have been studied with the perspective of transformation into nanodiamonds .
Temporal Effects in Laboratory Settings
It is known that the compound’s structural properties have potential implications for its stability and degradation .
Dosage Effects in Animal Models
It is known that the compound’s structural properties have potential implications for its interactions with biological systems .
Metabolic Pathways
It is known that the compound’s structural properties have potential implications for its interactions with enzymes and cofactors .
Transport and Distribution
It is known that the compound’s structural properties have potential implications for its localization or accumulation .
Subcellular Localization
It is known that the compound’s structural properties have potential implications for its activity or function .
Preparation Methods
The synthesis of 2-Amino-2-methyladamantane typically involves the reductive amination of adamantanone. One common method includes the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst. This reaction is followed by reduction with borane-tetrahydrofuran (BH3·THF) to yield the desired amine . Industrial production methods often scale up these reactions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
2-Amino-2-methyladamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-methyladamantane has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-2-methyladamantane can be compared with other adamantane derivatives such as:
Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
What sets this compound apart is its unique combination of stability, lipophilicity, and versatility in chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methyladamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCRIAGJXHTUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B3167025.png)

![butyl(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B3167033.png)



![4-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167054.png)




